

# 2-[(Diphenylmethyl)thio]acetic Acid-d10

## certificate of analysis

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### Compound of Interest

Compound Name: 2-[(Diphenylmethyl)thio]acetic  
Acid-d10

Cat. No.: B565446

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An in-depth technical guide on the Certificate of Analysis for **2-[(Diphenylmethyl)thio]acetic Acid-d10**, a deuterated analog of a metabolite of the uricosuric agent, Benzbromarone, is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the analytical data and experimental protocols typically found in a Certificate of Analysis (CoA) for a high-purity, isotopically labeled standard.

## Compound Information and Specifications

**2-[(Diphenylmethyl)thio]acetic Acid-d10** is a stable, isotopically labeled internal standard used in quantitative mass spectrometry-based bioanalytical studies. The deuterium labeling provides a distinct mass shift, allowing for precise quantification of its non-labeled counterpart in complex biological matrices.

## Table 1: General Properties

Property	Value
Chemical Formula	C <sub>15</sub> H <sub>4</sub> D <sub>10</sub> OS <sub>2</sub>
Molecular Weight	284.46 g/mol
CAS Number	1795031-68-7
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, Acetonitrile, DMSO

## Table 2: Analytical Specifications and Typical Results

Test	Method	Specification	Typical Result
Identity	$^1\text{H}$ NMR	Conforms to Structure	Conforms
LC-MS	Conforms to Mass	Conforms	
Purity	HPLC (UV, 254 nm)	$\geq 98.0\%$	99.5%
Isotopic Purity	LC-MS	$\geq 99\%$ Deuterated	99.6%
Residual Solvents	GC-HS	$\leq 0.5\%$	$< 0.1\%$
Loss on Drying	TGA	$\leq 1.0\%$	0.2%

## Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of the rigorous quality control process for certified reference materials.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
- Column: C18, 4.6 x 150 mm, 5  $\mu\text{m}$  particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10  $\mu\text{L}$ .

- Detection: UV at 254 nm.
- Sample Preparation: The sample is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.
- Purity Calculation: The area percent of the main peak is calculated relative to the total peak area of all observed peaks.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

- Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.
- Chromatography: Utilizes the same HPLC conditions as described in section 2.1.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Mass Analyzer Mode: Full Scan.
- Scan Range: m/z 100-500.
- Data Analysis for Identity: The observed mass of the  $[M-H]^-$  ion is compared to the calculated theoretical mass (283.1).
- Data Analysis for Isotopic Purity: The relative intensities of the mass signals corresponding to the d10 isotopologue and lower deuterated species (d0 to d9) are measured. Isotopic purity is calculated as the percentage of the d10 peak area relative to the sum of all related isotopic peak areas.

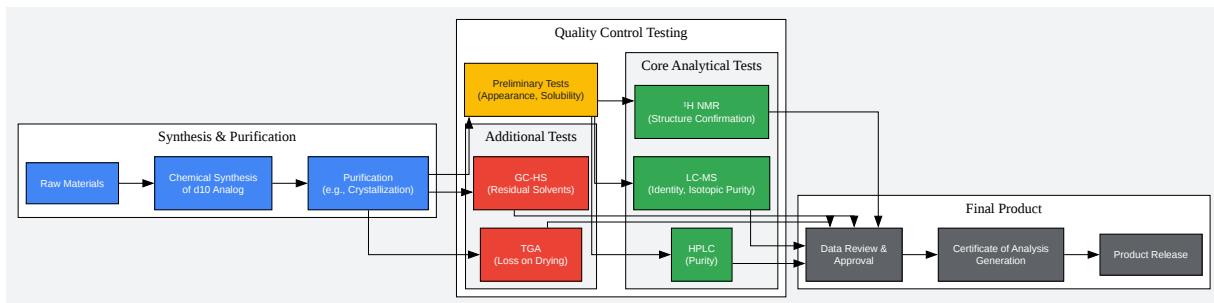
## Nuclear Magnetic Resonance (NMR) for Structural Confirmation

- Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
- Solvent: DMSO-d<sub>6</sub>.
- Technique: <sup>1</sup>H NMR (Proton NMR).

- Analysis: The absence of signals in the aromatic region corresponding to the two phenyl groups (typically found around 7.2-7.5 ppm for the non-deuterated analog) confirms the high level of deuteration (d10). The presence of the singlet for the methylene protons adjacent to the sulfur and the carboxylic acid proton are also confirmed, though their chemical shifts may be slightly altered by the deuterated environment.

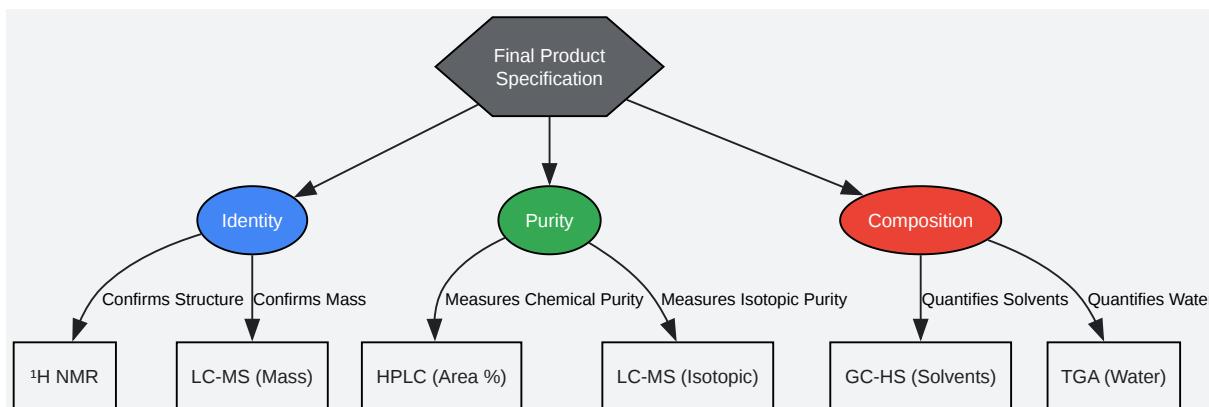
## Data Visualization

The following diagrams illustrate the quality control workflow and the logical relationship between the analytical tests performed.



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Caption: Quality control workflow from synthesis to product release.

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Caption: Logical relationship between analytical tests and product specifications.

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